molecular formula C16H15ClN4O B3028462 CPI-455 hydrochloride CAS No. 2095432-28-1

CPI-455 hydrochloride

Cat. No.: B3028462
CAS No.: 2095432-28-1
M. Wt: 314.77
InChI Key: SNODPNXOTKXHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 (lysine demethylase 5) family, which includes KDM5A (JARID1A), KDM5B (JARID1B), KDM5C (JARID1C), and KDM5D (JARID1D). These enzymes catalyze the demethylation of histone H3 lysine 4 trimethylation (H3K4me3), a chromatin mark associated with active transcription. By inhibiting KDM5, CPI-455 elevates global H3K4me3 levels, thereby reactivating tumor suppressor genes and disrupting cancer stem cell maintenance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CPI-455 hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the conversion of the free base to its hydrochloride salt form to improve its solubility and stability .

Industrial Production Methods: While detailed industrial production methods are not publicly available, it is likely that the synthesis of this compound follows standard pharmaceutical manufacturing practices. This includes the use of high-purity reagents, controlled reaction conditions, and rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: CPI-455 hydrochloride primarily undergoes reactions related to its role as a KDM5 inhibitor. These include binding to the active site of KDM5 enzymes and inhibiting their demethylase activity. The compound does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions: The primary reagents involved in the synthesis of this compound include various organic solvents, acids, and bases used to facilitate the condensation and cyclization reactions. The final hydrochloride salt is typically formed using hydrochloric acid .

Major Products Formed: The major product formed from the synthesis of this compound is the hydrochloride salt of the compound itself. No significant by-products are typically formed under controlled reaction conditions .

Scientific Research Applications

CPI-455 hydrochloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:

    Cancer Research: this compound is used to study the role of KDM5 enzymes in cancer progression and drug resistance. .

    Epigenetics: The compound is used to investigate the role of histone demethylation in gene expression and chromatin remodeling. .

    Drug Development: this compound serves as a lead compound for the development of new cancer therapeutics targeting KDM5 enzymes. .

Mechanism of Action

CPI-455 hydrochloride exerts its effects by selectively inhibiting the demethylase activity of KDM5 enzymes. These enzymes are responsible for the removal of methyl groups from histone H3 lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, this compound increases the levels of H3K4me3, leading to changes in gene expression and reduced survival of drug-tolerant cancer cells .

Comparison with Similar Compounds

Mechanism of Action :

  • Structural Binding: CPI-455 binds competitively to the 2-oxoglutarate (2-OG) binding site in the catalytic Jumonji C (JmjC) domain of KDM3. Its cyanopyrimidine scaffold interacts with the active-site metal ion (Fe²⁺), while the central aromatic ring forms π-π interactions with residues like Y472 and F480 .
  • Cellular Effects : It induces mitochondrial apoptosis by upregulating pro-apoptotic proteins (e.g., Bax, Caspase-3/9) and reactive oxygen species (ROS), while downregulating anti-apoptotic signals (e.g., Bcl-2) .
  • Therapeutic Relevance: CPI-455 reduces drug-tolerant persister (DTP) cells in models of non-small cell lung cancer (NSCLC) and glioblastoma, enhancing chemotherapy efficacy .

Comparison with Similar Compounds

Target Selectivity and Potency

The table below compares CPI-455 with other histone demethylase inhibitors:

Compound Target(s) IC50/Ki (nM) Mechanism of Inhibition Key Therapeutic Applications References
CPI-455 HCl Pan-KDM5 (A/B/C/D) 10 (KDM5A) Competitive 2-OG antagonist NSCLC, glioblastoma, OSCC
GSK467 KDM5B 10 (Ki) 2-OG competitor Hematologic cancers
SP-2509 LSD1 (KDM1A) 13 Non-competitive, binds FAD AML, solid tumors
ML324 JMJD2 (KDM4A/B) 920 2-OG antagonist Antiviral, prostate cancer
Daminozide KDM2/7 JmjC subfamily N/A Competitive 2-OG antagonist Plant biology, epigenetic research
JIB-04 Broad (KDM5, JMJD3) 230–500 Chelates Fe²⁺ Breast cancer, viral infections

Key Insights :

  • Selectivity : CPI-455 exhibits pan-KDM5 inhibition, distinguishing it from subtype-specific inhibitors like GSK467 (KDM5B) or ML324 (KDM4). This broad activity enables targeting of multiple oncogenic pathways but may increase off-target risks .
  • Potency : With an IC50 of 10 nM for KDM5A, CPI-455 is 90-fold more potent than ML324 (KDM4 inhibitor) and comparable to GSK467 (KDM5B Ki = 10 nM) .

Mechanistic Differences

  • 2-OG Competition: CPI-455 and Daminozide both compete with 2-OG, but CPI-455’s cyanopyrimidine scaffold enables stronger metal coordination and π-π stacking, enhancing binding affinity .
  • Epigenetic vs. Metabolic Effects : Unlike JIB-04, which chelates Fe²⁺ broadly, CPI-455 specifically disrupts KDM5-mediated H3K4me3 demethylation without affecting other Fe²⁺-dependent enzymes .

Therapeutic Advantages

  • Stem Cell Targeting: In oral squamous cell carcinoma (OSCC), CPI-455 depletes ALDH⁺ and CD44⁺ cancer stem cells by suppressing OCT4 and SOX2, whereas GSK467 primarily targets bulk tumor cells .

Research Findings and Clinical Implications

  • Preclinical Efficacy: In OSCC, CPI-455 prolonged tumor growth inhibition by 40% compared to controls in xenograft models . Synergy with temozolomide reduced glioblastoma cell viability by 70% .
  • Limitations: Poor CNS penetration limits utility in brain cancers unless combined with blood-brain barrier disruptors . Pan-KDM5 inhibition may disrupt normal hematopoiesis, necessitating targeted delivery systems .

Biological Activity

CPI-455 hydrochloride is a selective inhibitor of the KDM5 family of histone demethylases, which play a critical role in the regulation of gene expression through the demethylation of histone H3 on lysine 4 (H3K4). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting drug-tolerant persister cancer cells (DTPs).

CPI-455 functions by binding to the active site of KDM5A-D, inhibiting their enzymatic activity. This inhibition leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a modification associated with active transcription and gene expression. The compound has demonstrated a potent inhibitory effect with an IC50 value of approximately 10 nM against KDM5A, KDM5B, and KDM5C, while showing significantly weaker potency against other demethylases such as KDM4C and KDM7B .

In Vitro Studies

In vitro studies have shown that CPI-455 effectively reduces the survival of DTPs across various cancer cell lines. For instance, treatment with CPI-455 resulted in a marked decrease in the number of DTPs when combined with standard chemotherapy agents. This suggests that CPI-455 may enhance the efficacy of existing cancer therapies by targeting these resilient cell populations .

Table 1: In Vitro Effects of CPI-455 on Cancer Cell Lines

Cell LineTreatmentEffect on DTPsReference
HeLaCPI-455 + ChemotherapyReduced DTP survival
MDA-MB-231CPI-455Increased H3K4me3
A549CPI-455Decreased viability

In Vivo Studies

As of now, there are no published in vivo studies regarding the effects of this compound. The compound remains in the preclinical development stage, indicating that further research is needed to evaluate its pharmacokinetics and therapeutic potential in living organisms .

Clinical Implications

The ability of CPI-455 to inhibit KDM5 demethylases and subsequently reduce the survival of DTPs presents a promising avenue for cancer treatment. By targeting these cells, which are often responsible for therapeutic resistance and relapse, CPI-455 could potentially improve patient outcomes when used in conjunction with traditional chemotherapy or targeted therapies.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of CPI-455 hydrochloride in inhibiting KDM5 enzymes?

this compound competitively inhibits KDM5 demethylases by binding to the 2-oxoglutarate (2-OG) cofactor binding site, overlapping with the catalytic metal ion center. This prevents the enzymatic removal of trimethyl groups from H3K4me3, leading to global elevation of H3K4me3 levels in cancer cells (e.g., HeLa and MCF-7) . Its IC50 for full-length KDM5A is 10 nM, with selectivity over other histone demethylases like LSD1 (IC50 >10 µM) . Methodological Tip : Validate binding specificity using α-ketoglutarate competition assays and monitor H3K4me3 levels via Western blot or immunofluorescence.

Q. Which experimental models are most suitable for studying CPI-455's effects on drug-tolerant persister (DTP) cells?

CPI-455 reduces DTP populations in in vitro models such as:

  • MCF-7 (breast adenocarcinoma): IC50 = 35.4 µM
  • T-47D (breast cancer): IC50 = 26.19 µM
  • EFM-19 (breast cancer): IC50 = 16.13 µM Use long-term exposure protocols (e.g., 7–14 days post-chemotherapy) to mimic DTP enrichment. Combine with cisplatin or targeted therapies to assess resensitization .

Q. What are the key molecular readouts to evaluate CPI-455's efficacy in epigenetic modulation?

  • Primary : Global H3K4me3 levels (quantified via ELISA or ChIP-seq).
  • Secondary : Expression of stemness markers (e.g., OCT4, SOX2) and EMT-related genes (e.g., ZEB1) .
  • Tertiary : Mitochondrial respiration (via Seahorse assays) to link epigenetic changes to metabolic shifts .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on CPI-455's effects across different cancer models?

Discrepancies arise from isoform-specific KDM5 inhibition (e.g., KDM5A vs. KDM5B), cell-type-dependent transcriptional programs, and variability in DTP enrichment protocols. For example:

  • In oral squamous cell carcinoma (OSCC) , CPI-455 suppresses JARID1B-mediated stemness but shows pan-KDM5 inhibition .
  • In hearing loss models , it protects against cisplatin toxicity via MAPK/AKT pathways, independent of DTP modulation . Methodological Tip : Perform isoform-specific siRNA knockdowns alongside CPI-455 treatment to isolate target contributions.

Q. What experimental designs are optimal for studying CPI-455 in combination therapies?

  • Synergy assays : Use Chou-Talalay combination indices to quantify resensitization effects with cisplatin or PARP inhibitors .
  • Sequential dosing : Pre-treat cells with CPI-455 before chemotherapy to precondition epigenetic states and reduce DTP survival .
  • In vivo validation : Employ xenograft models with staggered treatment schedules (e.g., CPI-455 + paclitaxel) and measure tumor relapse rates .

Q. How should researchers address potential off-target effects of CPI-455?

  • Counter-screening : Test against related demethylases (e.g., KDM4, KDM6) using recombinant enzyme assays.
  • Transcriptomic profiling : RNA-seq can identify unintended gene expression changes unrelated to H3K4me3 .
  • Dose titration : Use sub-IC50 concentrations (e.g., 1–5 µM) to minimize non-specific binding .

Q. What strategies can mitigate variability in H3K4me3 quantification across studies?

  • Standardized protocols : Use the same antibody lot (e.g., anti-H3K4me3, Cell Signaling #9751) and normalize to histone H3 levels.
  • Single-cell analysis : Employ flow cytometry or CUT&Tag to resolve heterogeneity in H3K4me3 elevation .

Q. Data Interpretation and Validation

Q. How can researchers validate CPI-455's role in vivo?

  • Hearing loss model : Administer 10 mg/kg CPI-455 intraperitoneally alongside cisplatin, and assess auditory brainstem response (ABR) thresholds and cochlear hair cell survival .
  • Xenograft relapse models : Monitor tumor volume and H3K4me3 levels in residual cells post-chemotherapy .

Q. What statistical approaches are critical for analyzing CPI-455's dose-response data?

  • Non-linear regression : Fit IC50 curves using tools like GraphPad Prism.
  • Survival analysis : Kaplan-Meier plots for in vivo relapse studies .
  • Multivariate analysis : PCA or clustering to identify H3K4me3-associated transcriptional networks .

Q. How can CPI-455 be used to study epigenetic crosstalk with other histone modifications?

Combine with inhibitors of DNA methyltransferases (e.g., 5-azacytidine) or histone deacetylases (e.g., SAHA) to assess additive effects on gene reactivation. Use multi-omics approaches (e.g., ATAC-seq + RNA-seq) to map chromatin accessibility changes .

Q. Tables

Table 1 : Key Biochemical and Cellular Parameters of this compound

ParameterValue/OutcomeReference
KDM5A IC5010 nM
H3K4me3 Elevation2–3 fold (HeLa cells)
DTP Reduction (MCF-7)50–60% at 10 µM
In Vivo Half-life~4–6 hours (murine models)

Table 2 : Recommended Controls for CPI-455 Experiments

Experiment TypeControlsPurpose
Binding specificity2-OG competition assaysConfirm target engagement
Off-target screeningKDM4/KDM6 inhibitors (e.g., GSK-J4)Rule out pan-demethylase effects
Epigenetic validationH3K4me2/H3K27me3 quantificationAssess modification specificity

Properties

IUPAC Name

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNODPNXOTKXHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.